tert-butyl N-(2-aminocyclopropyl)carbamate

Catalog No.
S3268667
CAS No.
1395492-00-8
M.F
C8H16N2O2
M. Wt
172.228
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-(2-aminocyclopropyl)carbamate

CAS Number

1395492-00-8

Product Name

tert-butyl N-(2-aminocyclopropyl)carbamate

IUPAC Name

tert-butyl N-(2-aminocyclopropyl)carbamate

Molecular Formula

C8H16N2O2

Molecular Weight

172.228

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4,9H2,1-3H3,(H,10,11)

InChI Key

XDHLWTHTPXBYLH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CC1N

Solubility

not available

    Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

    Tetrasubstituted Pyrrole Synthesis

    Materials Science and Polymer Chemistry

      Scientific Field: Materials Science

      Summary: tert-Butyl N-(2-aminocyclopropyl)carbamate can be incorporated into polymer materials.

      Experimental Procedure: The compound is copolymerized with other monomers to create functional polymers.

      Results: Development of new materials with tailored properties.

Tert-butyl N-(2-aminocyclopropyl)carbamate is a chemical compound characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopropyl ring that contains an amino group. Its molecular formula is C8H16N2O2C_8H_{16}N_2O_2 and it exhibits interesting structural features that contribute to its reactivity and potential biological activity. The compound is noted for its unique stereochemistry, specifically the (1R,2R) configuration of the cyclopropyl amino group, which can influence its interactions with biological targets .

  • Oxidation: The amino group in the compound can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: The carbamate group can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, yielding the corresponding amine.
  • Substitution: The tert-butyl group may be substituted with various functional groups under appropriate conditions, utilizing nucleophiles or electrophiles in the reaction.

These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts.

Research into the biological activity of tert-butyl N-(2-aminocyclopropyl)carbamate suggests that it may interact with specific molecular targets, including enzymes and receptors. Such interactions could lead to modulation of biological pathways, making it a candidate for further investigation in pharmacological studies. Its potential as a pharmaceutical intermediate is being explored, particularly in relation to its effects on various biological systems.

The synthesis of tert-butyl N-(2-aminocyclopropyl)carbamate typically involves the following steps:

  • Starting Materials: The synthesis often begins with tert-butyl carbamate and a suitable cyclopropylamine derivative.
  • Reaction Conditions: The reaction is commonly conducted under basic conditions using reagents like sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.
  • Optimization: Factors such as temperature, solvent choice (often dichloromethane or similar), and reaction time are optimized to achieve high yields and purity of the final product.

In industrial settings, similar synthetic routes may be employed but scaled for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems for enhanced production consistency .

Tert-butyl N-(2-aminocyclopropyl)carbamate has several applications across various fields:

  • Chemistry: It serves as a building block in organic synthesis and can act as a protecting group for amines.
  • Biology: The compound is studied for its potential interactions with biomolecules, contributing to research in biochemistry and pharmacology.
  • Medicine: Ongoing research aims to explore its viability as an active pharmaceutical ingredient or intermediate in drug development.
  • Industry: It is utilized in developing new materials and optimizing chemical processes.

Studies on the interactions of tert-butyl N-(2-aminocyclopropyl)carbamate with biological molecules are crucial for understanding its mechanism of action. Preliminary findings suggest that it may bind to specific enzymes or receptors, thereby influencing their activity. This aspect is under investigation to elucidate how this compound might modulate biological functions or contribute to therapeutic effects.

Several compounds exhibit structural similarities to tert-butyl N-(2-aminocyclopropyl)carbamate, each with unique properties:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamateSimilar structure with different stereochemistryPotential differences in reactivity and biological activity
Tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamateContains a cyclohexyl instead of a cyclopropyl ringMay influence chemical properties and applications
Tert-butyl N-[trans-2-aminocyclopropyl]carbamate hydrochlorideVariation in stereochemistry leading to different interactionsUnique binding characteristics due to stereochemical differences

The uniqueness of tert-butyl N-(2-aminocyclopropyl)carbamate lies in its specific stereochemistry and the presence of the cyclopropyl ring, which can impart distinct reactivity and biological activity compared to other similar compounds .

XLogP3

0.3

Dates

Modify: 2023-08-19

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